molecular formula C21H15NO3 B2689068 Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate CAS No. 301341-04-8

Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate

Cat. No.: B2689068
CAS No.: 301341-04-8
M. Wt: 329.355
InChI Key: QDKUCYDTACUCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate” is a complex organic compound that contains several functional groups and rings, including an isoquinoline ring, a phenyl ring, a furan ring, and a carboxylate group . Isoquinoline is a heterocyclic aromatic organic compound, similar to quinoline . Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups and rings. Isoquinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen .

Scientific Research Applications

Bioreductively Activated Pro-drug Systems

Compounds related to Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate have been investigated for their potential as bioreductively activated pro-drug systems. For instance, derivatives involving nitrofuranylmethyl groups are explored for their ability to release therapeutic drugs selectively in hypoxic solid tumors, suggesting applications in targeted cancer therapy (Berry et al., 1997).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of this compound derivatives has led to the development of new synthetic methodologies. For example, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones explores the reaction conditions and diastereoselectivity, hinting at the versatile chemical nature and potential for diverse applications in medicinal chemistry (Kandinska et al., 2006).

Therapeutic Properties

A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative showcases potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This highlights the compound's relevance in developing new therapeutic agents (Bonilla-Castañeda et al., 2022).

Anti-tuberculosis Activity

This compound derivatives have also been synthesized for their potential anti-tuberculosis activity. Their structural characterization and the evaluation of their biological activity against tuberculosis showcase the compound's application in addressing infectious diseases (Bai et al., 2011).

Anti-inflammatory and Cytotoxicity Evaluation

Derivatives have been evaluated for anti-inflammatory and cytotoxic effects, providing insights into their potential use in developing treatments for inflammation-related disorders. This research also explores the balance between therapeutic efficacy and cytotoxicity, crucial for drug development (Chen et al., 2006).

Future Directions

The future directions for the study of “Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological and pharmacological activities could be explored .

Mechanism of Action

Isoquinolines

are a type of heterocyclic compound. They are known to have a variety of therapeutic activities, and new isoquinoline derivatives are known to be biologically active compounds possessing several pharmacological activities .

Furan derivatives

have taken on a special position in the realm of medicinal chemistry. An essential synthetic technique in the search for new drugs is the inclusion of the furan nucleus. Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents .

Properties

IUPAC Name

[isoquinolin-1-yl(phenyl)methyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c23-21(18-11-6-14-24-18)25-20(16-8-2-1-3-9-16)19-17-10-5-4-7-15(17)12-13-22-19/h1-14,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKUCYDTACUCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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